molecular formula C24H19N3O3 B2569786 3-(furan-2-ylmethyl)-10-methyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 899406-42-9

3-(furan-2-ylmethyl)-10-methyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No. B2569786
CAS RN: 899406-42-9
M. Wt: 397.434
InChI Key: VJQYBYDYRCOOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known by its CAS number 899406-42-9, is a complex organic molecule with the molecular formula C24H19N3O3 . It is not intended for human or veterinary use, but for research purposes.


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimido[4,5-b]quinoline core with various substituents. The InChI string and Canonical SMILES provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 397.4 g/mol. It has no hydrogen bond donors, 5 hydrogen bond acceptors, and 3 rotatable bonds. Its exact mass and monoisotopic mass are both 397.14264148 g/mol. It has a topological polar surface area of 66.1 Ų, a heavy atom count of 30, and a complexity of 781 .

Scientific Research Applications

Synthesis and Thermolysis

  • The compound has been involved in studies related to the synthesis and thermolysis of heterocyclic compounds. For instance, it participates in reactions forming quinoline-4-ones through a process involving the heating of certain intermediates, highlighting its role in complex organic synthesis and thermolytic processes (Sarıpınar & Karatas, 2005).

Heterocyclic Synthesis

  • It's used in the synthesis of various heterocyclic compounds. For example, research shows its use in the synthesis of Pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8,10-dione derivatives, which are synthesized from a condensation process (Damavandi & Sandaroos, 2012).

Organic Chemistry Applications

  • It plays a significant role in the field of organic chemistry, particularly in reactions like the Diels-Alder approach to synthesize derivatives, indicating its versatility in organic synthesis (Mcnally & Press, 1991).

Antimicrobial Activity

  • This compound has been studied for its potential antimicrobial properties. Research has been conducted on derivatives synthesized from it to evaluate their effectiveness against various bacteria and fungi, showcasing its potential in pharmaceutical applications (Abu‐Hashem, 2018).

Geometrical Change Studies

  • It has been studied for its structural properties, such as the investigation into the geometrical changes of flavoenzyme models through hydrogen bonding, which is essential for understanding its chemical behavior and potential in biochemical applications (Kawai, Kunitomo, & Ohno, 1996).

Oxidation Processes

  • It has been used in studies exploring the oxidation of amines to carbonyl compounds, highlighting its role in organic oxidation processes and its potential use in various organic reactions (Yoneda, Sakuma, Kadokawa, & Koshiro, 1979).

properties

IUPAC Name

3-(furan-2-ylmethyl)-10-methyl-2-(4-methylphenyl)pyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-15-9-11-16(12-10-15)22-25-23-20(24(29)27(22)14-17-6-5-13-30-17)21(28)18-7-3-4-8-19(18)26(23)2/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQYBYDYRCOOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=O)C4=CC=CC=C4N3C)C(=O)N2CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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